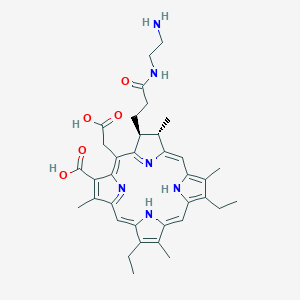![molecular formula C7H10N4 B139011 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151406-59-6](/img/structure/B139011.png)
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively bind to estrogen receptors and modulate their activity, without causing the adverse effects associated with traditional estrogen therapy. In
Mecanismo De Acción
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole acts as a SERM by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist depending on the tissue and the target gene. In breast cancer cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to act as an antagonist, inhibiting the growth of cancer cells. In bone cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to act as an agonist, promoting bone growth and preventing osteoporosis.
Efectos Bioquímicos Y Fisiológicos
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have a number of biochemical and physiological effects. In breast cancer cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the growth of cancer cells by blocking the estrogen receptor. In bone cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to promote bone growth and prevent osteoporosis. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for lab experiments. It is a highly selective compound that can be used to study the effects of estrogen receptor modulation without the confounding effects of traditional estrogen therapy. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is its potential as a treatment for breast cancer. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the growth of breast cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is its potential as a treatment for osteoporosis. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to promote bone growth and prevent osteoporosis in animal models, and further studies are needed to determine its effectiveness in humans. Other potential applications of 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole include its use as a neuroprotective agent and its use in the treatment of cardiovascular disease.
Métodos De Síntesis
The synthesis of 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction of 2-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-triazole to yield 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole. The purity of the compound can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been studied extensively for its potential as a SERM. It has been shown to selectively bind to estrogen receptors and modulate their activity, without causing the adverse effects associated with traditional estrogen therapy. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have a high affinity for the estrogen receptor alpha (ERα), which is expressed in many tissues including the breast, uterus, and bone. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have a lower affinity for the estrogen receptor beta (ERβ), which is expressed in the brain, bone, and cardiovascular system.
Propiedades
Número CAS |
151406-59-6 |
|---|---|
Nombre del producto |
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole |
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-propyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-2-3-6-9-7-4-5-8-11(7)10-6/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
WMLAULJZUMLWPL-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=NN2N1 |
SMILES canónico |
CCCC1=NC2=CC=NN2N1 |
Sinónimos |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 2-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)



![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)


![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)

